molecular formula C23H24N2O B4838551 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B4838551
M. Wt: 344.4 g/mol
InChI Key: NYNFPZIPEAVNEH-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline core.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
  • 1-({2-[2-(3,4-DIMETHYLPHENYL)PYRROLIDINE-1-CARBONYL]PHENYL}METHYL)-1H-IMIDAZOLE

Uniqueness

Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE stands out due to its specific substitution pattern on the quinoline core. This unique arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-15-9-10-18(13-17(15)3)21-14-20(23(26)25-11-4-5-12-25)19-8-6-7-16(2)22(19)24-21/h6-10,13-14H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNFPZIPEAVNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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